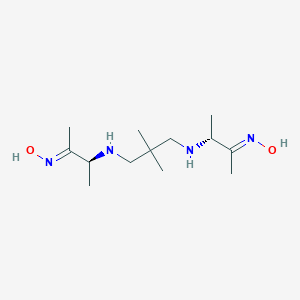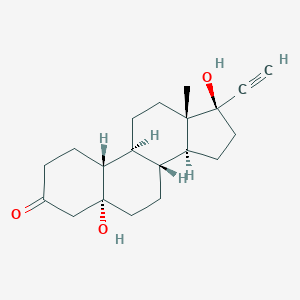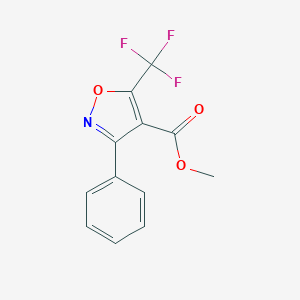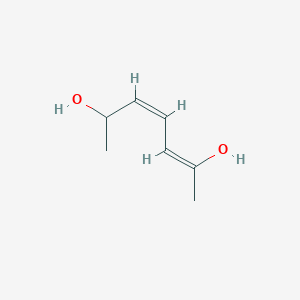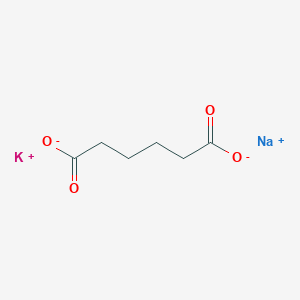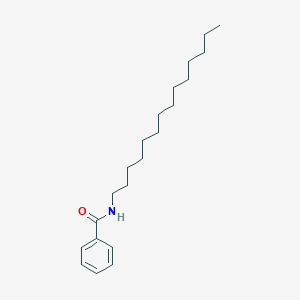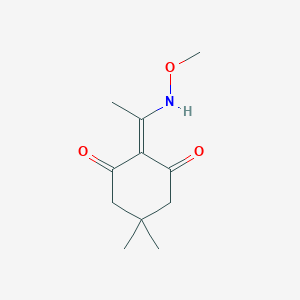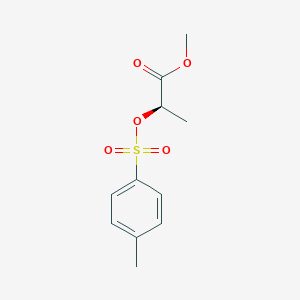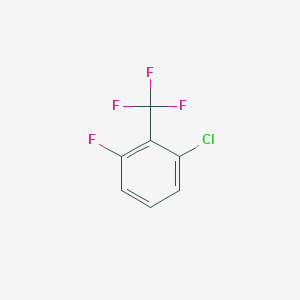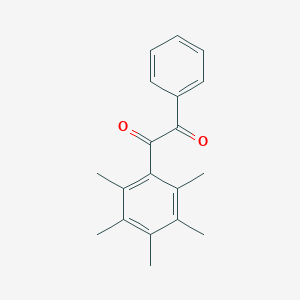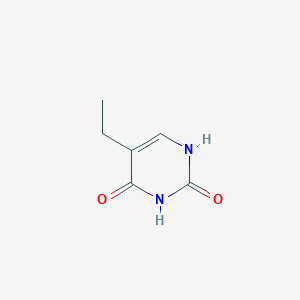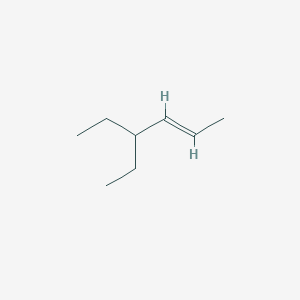![molecular formula C11H15N3O5 B024734 (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid CAS No. 102772-04-3](/img/structure/B24734.png)
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid, also known as MPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a derivative of pyrimidine and is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been extensively studied for its potential applications in various fields, including cancer treatment, autoimmune diseases, and viral infections. (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been shown to inhibit the proliferation of cancer cells by blocking the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has also been shown to modulate the immune system by inhibiting the proliferation of T-lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases. Furthermore, (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been shown to inhibit the replication of several viruses, including hepatitis B and C viruses, human immunodeficiency virus (HIV), and influenza virus.
Wirkmechanismus
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid exerts its pharmacological effects by inhibiting DHODH, an enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidine nucleotides. DHODH is a mitochondrial enzyme that converts dihydroorotate to orotate, which is then converted to uridine monophosphate (UMP) and subsequently to other pyrimidine nucleotides. (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid binds to the active site of DHODH and blocks the conversion of dihydroorotate to orotate, thereby inhibiting the de novo synthesis of pyrimidine nucleotides.
Biochemische Und Physiologische Effekte
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, modulation of the immune system, and inhibition of viral replication. (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid in lab experiments is its high potency and specificity for DHODH inhibition. (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been shown to have a low toxicity profile and can be administered orally or intravenously. However, (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has some limitations, including its poor solubility in water, which can affect its bioavailability. (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid also has a short half-life, which can limit its therapeutic efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid. One potential direction is to develop more potent and selective DHODH inhibitors that can overcome the limitations of (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid. Another direction is to investigate the potential applications of (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid in other fields, such as neurodegenerative diseases and metabolic disorders. Furthermore, future studies should focus on elucidating the molecular mechanisms underlying the pharmacological effects of (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid and identifying the potential biomarkers for predicting the response to (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid treatment.
Synthesemethoden
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid is synthesized from 5-methyluracil, which is reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid as a white crystalline solid with a purity of over 99%.
Eigenschaften
CAS-Nummer |
102772-04-3 |
|---|---|
Produktname |
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid |
Molekularformel |
C11H15N3O5 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C11H15N3O5/c1-5-4-14(11(19)13-8(5)15)7(3)9(16)12-6(2)10(17)18/h4,6-7H,1-3H3,(H,12,16)(H,17,18)(H,13,15,19)/t6-,7?/m0/s1 |
InChI-Schlüssel |
WVFIOJLOGSZBSO-PKPIPKONSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)C(C)C(=O)N[C@@H](C)C(=O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O |
Synonyme |
poly-2-(2-(thymin-1-yl)propanamido)propenoic acid PTPPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



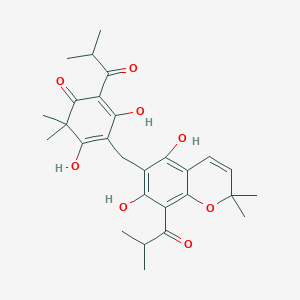
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
